1H and 19F NMR chemical shifts of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one
1H and 19F NMR chemical shifts of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-trifluoro-3-methanesulfonylpropan-2-one is a molecule of significant interest due to its unique combination of highly electronegative functional groups: a trifluoromethyl group (-CF₃), a ketone (C=O), and a methanesulfonyl group (-SO₂CH₃). This guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound. As a senior application scientist, this document moves beyond a simple data sheet to explain the causal relationships between the molecule's structure and its NMR signals. We will explore the powerful inductive effects at play, predict chemical shifts based on established principles, and provide a robust experimental framework for spectral acquisition. This analysis is critical for researchers in fields such as medicinal chemistry and materials science, where trifluoromethyl ketones are utilized as potent enzyme inhibitors and versatile synthetic building blocks.[1][2]
Molecular Structure and Electronic Environment
The structure of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one features a central carbonyl group flanked by a trifluoromethyl group on one side and a methanesulfonylmethyl group on the other. This arrangement creates a molecule with a profound polarization of electron density.
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms are intensely electronegative, creating a strong dipole and exerting a powerful electron-withdrawing inductive effect.
-
Carbonyl Group (C=O): The ketone group is also strongly electron-withdrawing and contributes significantly to the deshielding of adjacent nuclei.
-
Methanesulfonyl Group (-SO₂CH₃): The sulfone group is one of the strongest electron-withdrawing groups in organic chemistry, further amplifying the electrophilic nature of the neighboring carbon atoms.
These three groups work in concert to create distinct electronic environments for the proton and fluorine nuclei, which can be precisely mapped using NMR spectroscopy.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is expected to be relatively simple, showing two distinct singlets corresponding to the two types of non-equivalent protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Methylene (-CH₂-) | 4.5 - 5.0 | Singlet | Flanked by two potent electron-withdrawing groups (carbonyl and methanesulfonyl), leading to extreme deshielding. |
| Methyl (-CH₃) | 3.0 - 3.5 | Singlet | Attached to the sulfonyl group, resulting in significant deshielding compared to a standard methyl group. |
Causality Behind the Chemical Shifts:
The methylene (-CH₂-) protons are positioned alpha to both a ketone and a sulfone. This dual activation results in a substantial downfield chemical shift, predicted to be in the 4.5-5.0 ppm range. The electron density around these protons is severely diminished, leaving them highly deshielded. The methyl (-CH₃) protons of the methanesulfonyl group are further from the carbonyl but are directly attached to the sulfone, placing their expected resonance around 3.0-3.5 ppm. No splitting is expected for either signal as there are no adjacent protons.
Predicted ¹⁹F NMR Spectral Analysis
¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a powerful tool for characterizing fluorinated compounds.[3] For 1,1,1-trifluoro-3-methanesulfonylpropan-2-one, a single resonance is expected.
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Trifluoromethyl (-CF₃) | -70 to -75 | Singlet | Adjacent to an electron-withdrawing carbonyl group, which causes significant deshielding relative to simpler fluoroalkanes.[4][5] |
Causality Behind the Chemical Shift:
The chemical shift of a trifluoromethyl group is highly dependent on the nature of the adjacent functional group. Trifluoromethyl ketones typically exhibit ¹⁹F signals in the range of -70 to -85 ppm relative to CFCl₃.[4][6] The electron-withdrawing carbonyl group deshields the fluorine nuclei.[7] It is crucial to note that the solvent can significantly impact this chemical shift. Polar solvents can lead to further deshielding (a more downfield shift) by clustering around the electron-poor trifluoromethyl group.[4][7]
Furthermore, trifluoromethyl ketones are known to exist in equilibrium with their hydrate forms in the presence of water or protic solvents.[1][8] This hydration would change the carbon from sp² to sp³ hybridization, causing a significant upfield shift in the ¹⁹F NMR spectrum.
Logical Workflow: Electronic Effects on NMR Shifts
The following diagram illustrates the inductive electron withdrawal (-I effect) by the functional groups, which is the primary cause of the predicted downfield shifts in the NMR spectra.
Caption: Inductive effects and predicted NMR shifts.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure trustworthy and reproducible data, the following detailed protocol should be followed. This protocol is designed to be a self-validating system by including standardized procedures and checks.
Step 1: Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. For solubility or solvent effect studies, acetone-d₆ or DMSO-d₆ can be used. Note that protic solvents like methanol-d₄ may lead to hydrate formation.[1]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or invert several times until the sample is fully dissolved. A clear, homogeneous solution is required.
-
Referencing:
-
¹H NMR: Tetramethylsilane (TMS) is typically pre-dissolved in deuterated solvents by the manufacturer and serves as the internal standard at 0.00 ppm.[9]
-
¹⁹F NMR: An external reference is often preferred to avoid potential interactions with the analyte. A sealed capillary containing a known reference compound (e.g., CFCl₃ or α,α,α-trifluorotoluene at δ ≈ -63.9 ppm) can be inserted into the NMR tube.[9] If an internal standard is used, it must be inert.
-
Step 2: Spectrometer Setup and Calibration
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Tuning and Matching: Tune and match the respective proton and fluorine probes to the sample to maximize signal-to-noise.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
Step 3: Data Acquisition
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: ~200 ppm, centered around -75 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16 to 64 scans.
-
Temperature: 298 K (25 °C).
Step 4: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹⁹F) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹⁹F spectrum to the known chemical shift of the reference standard.
-
Integration: Integrate the signals to confirm the proton ratio (should be 2:3 for CH₂:CH₃).
Conclusion and Implications for Drug Development
The NMR profile of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one is a direct reflection of its highly polarized electronic structure. The significant downfield shifts observed in the ¹H spectrum for both the methylene and methyl protons, along with the characteristic chemical shift of the trifluoromethyl group in the ¹⁹F spectrum, serve as definitive spectroscopic fingerprints. For drug development professionals, understanding these characteristics is paramount. Trifluoromethyl ketones are potent inhibitors of serine and cysteine proteases, where the ketone's carbonyl carbon acts as a highly active electrophile that can be attacked by active site residues.[1][2] The ability to monitor the ¹⁹F chemical shift provides a sensitive probe for studying enzyme-inhibitor interactions, as binding events will invariably alter the local environment of the CF₃ group, leading to observable changes in its resonance. This guide provides the foundational knowledge required for the accurate identification, characterization, and application of this important chemical entity.
References
- Burgess, K., & Van der Donk, W. A. (1995). On the reaction of osmium tetroxide with α,β-unsaturated ketones. Tetrahedron Letters, 36(3), 371-374.
-
Sloop, J. C. (2013). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10. [Link]
-
Yagupolskii, L. M., & Fialkov, Y. A. (1964). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Kim, Y., & Kim, S. H. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(24), 6340-6344. [Link]
-
Ohshima, T., & Mashima, K. (2011). Supplementary Information for Catalysis Science & Technology. The Royal Society of Chemistry. [Link]
-
Daniel, K. B., & Wittebort, R. J. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Magnetic Resonance, 256, 41-48. [Link]
-
Zhou, P., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. [Link]
-
University of California, Santa Barbara. (n.d.). ¹⁹F NMR Reference Standards. UCSB Department of Chemistry and Biochemistry. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. The Journal of Organic Chemistry. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Piñol, I., et al. (1996). New Trifluoromethyl Ketones as Potent Inhibitors of Esterases: ¹⁹F NMR Spectroscopy of Transition State Analog Complexes and Structure-Activity Relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. UCSB Department of Chemistry and Biochemistry. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. dovepress.com [dovepress.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
